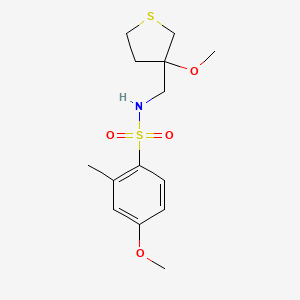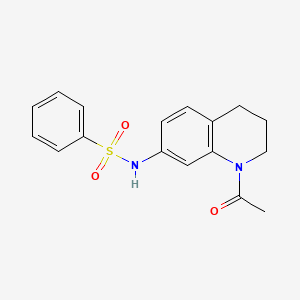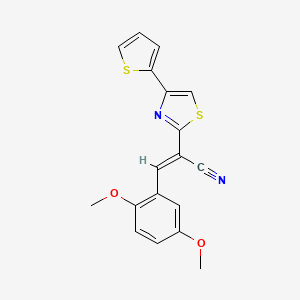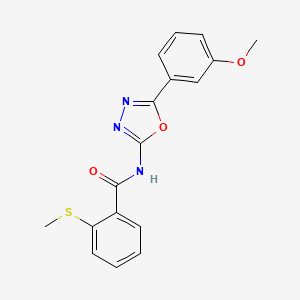
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide” is a chemical compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves the introduction of TFMP groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring with a trifluoromethyl group attached .Applications De Recherche Scientifique
Catalyst and Reaction Mechanisms
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide and related compounds have been extensively researched in the context of their catalytic properties and reaction mechanisms. For instance, studies on pyrrolidinone- and piperidinone-derived enol triflates, closely related to the chemical , have demonstrated their preparation from corresponding lactams using specific reagents. These studies reveal insights into the stability, substituent tolerance, and functional group substitution under mild conditions via metal-mediated reactions, highlighting the synthetic utility of these compounds in organic chemistry (Luker, Hiemstra, & Speckamp, 1997).
Photoredox Catalysis
Another significant application area is in photoredox catalysis, where fluoroalkylated enaminones, which share structural similarities with this compound, are used. These compounds, such as trifluridine and 5-trifluoromethyluracil, find applications in pharmaceuticals and agrochemicals. Research has reported a mild, metal-free, and simple strategy for the direct perfluoroalkylation of nucleophilic sites on molecules, offering a facile route for applications in medicinal chemistry (Huang et al., 2018).
Nucleophilic Substitution Reactions
The reactivity of N-aryl formamides with pentafluoropyridine, which shares a resemblance in structural functionality with the target compound, under basic conditions, has been explored. This research offers insights into the chemo-selectivity and aromatic nucleophilic substitution mechanisms, crucial for understanding how different substituents affect the reactivity of similar compounds (Ranjbar‐Karimi, Poorfreidoni, & Masoodi, 2015).
Enantioselective Synthesis
Moreover, the catalyzed enantioselective intramolecular addition of tertiary enamides to ketones, leading to enantioenriched 1H-pyrrol-2(3H)-one derivatives, exemplifies the application of similar chemical frameworks in synthesizing complex, biologically relevant molecules. This process highlights the potential for generating compounds with specific stereochemical configurations, which is critical for the development of pharmaceutical agents (Yang et al., 2009).
Orientations Futures
The demand for TFMP derivatives, like “N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide”, has been increasing steadily due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing TFMP groups within other molecules and investigating their potential applications .
Propriétés
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O/c1-2-3-4-14(22)20-12-7-8-21(10-12)13-6-5-11(9-19-13)15(16,17)18/h2,5-6,9,12H,1,3-4,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYYAACAUCVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2969875.png)
![N-[(3-Methyltriazol-4-yl)methyl]ethanamine](/img/structure/B2969876.png)
![methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2969877.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2969878.png)
![3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B2969881.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2969882.png)
![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)
![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)
